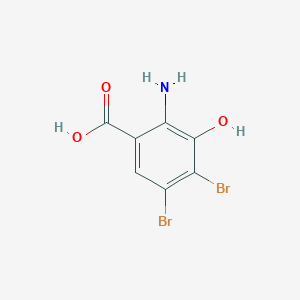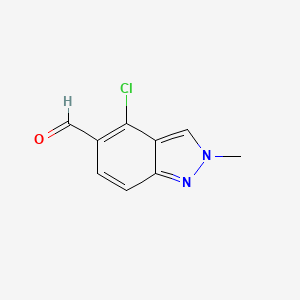
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde is an organic compound characterized by its unique molecular structure. It appears as a white to light yellow solid and is stable under normal conditions but may decompose under strong light or high temperatures . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2H-indazole-5-carbaldehyde typically involves organic synthesis reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with methylhydrazine, followed by cyclization and reduction steps . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid.
Reduction: 4-Chloro-2-methyl-2H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-2-methyl-2H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methyl-1H-indazole-5-carbaldehyde
- 2-Methyl-2H-indazole-5-carbaldehyde
- 4-Chloro-1H-indazole-5-carbaldehyde
Uniqueness
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the indazole ring influences its reactivity and interaction with biological targets .
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
4-chloro-2-methylindazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-7-8(11-12)3-2-6(5-13)9(7)10/h2-5H,1H3 |
InChI 键 |
FMRZRTPMEUHJNJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


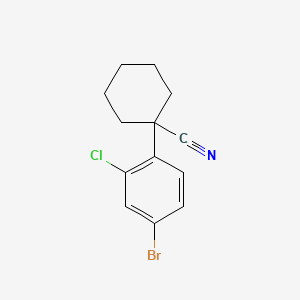
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)
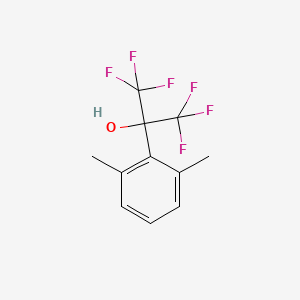

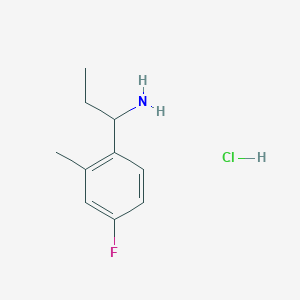
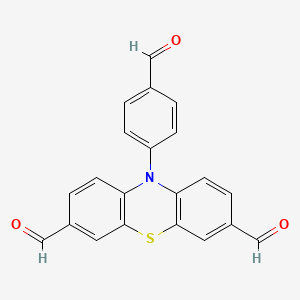
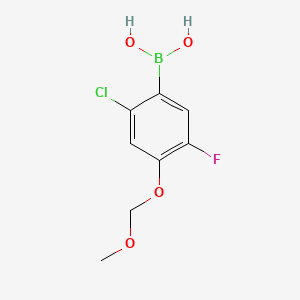

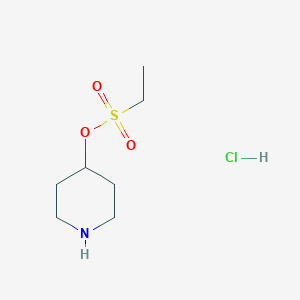
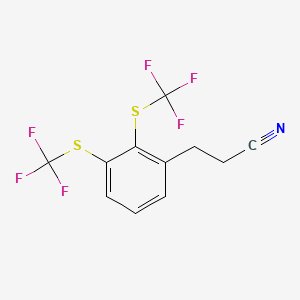
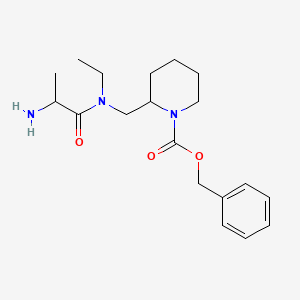
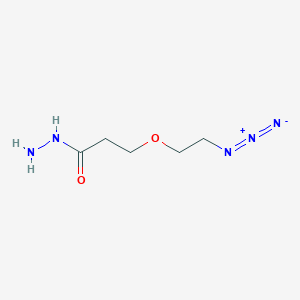
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
